molecular formula C7H4Br2N2S B084134 5,7-Dibromobenzo[c]isothiazol-3-amine CAS No. 14346-17-9

5,7-Dibromobenzo[c]isothiazol-3-amine

Katalognummer: B084134
CAS-Nummer: 14346-17-9
Molekulargewicht: 308 g/mol
InChI-Schlüssel: BKBGECFJQWIQBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromobenzo[c]isothiazol-3-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromobenzo[c]isothiazol-3-amine typically involves the bromination of 2,1-benzothiazol-3-amine. One common method is the reaction of 2,1-benzothiazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dibromobenzo[c]isothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,7-Dibromobenzo[c]isothiazol-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,7-Dibromobenzo[c]isothiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,1-Benzothiazol-3-amine: The parent compound without bromine substitutions.

    5-Bromo-2,1-benzothiazol-3-amine: A mono-brominated derivative.

    7-Bromo-2,1-benzothiazol-3-amine: Another mono-brominated derivative.

Uniqueness

5,7-Dibromobenzo[c]isothiazol-3-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of more complex molecules with diverse applications.

Eigenschaften

CAS-Nummer

14346-17-9

Molekularformel

C7H4Br2N2S

Molekulargewicht

308 g/mol

IUPAC-Name

5,7-dibromo-2,1-benzothiazol-3-amine

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2

InChI-Schlüssel

BKBGECFJQWIQBW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

Kanonische SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

Synonyme

3-Amino-5,7-dibromo-2,1-benzisothiazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.